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This guide provides a detailed comparison of the pharmacodynamic (PD) profiles of Insulin

glargine following morning versus evening administration in a controlled research setting. The

data presented are derived from robust experimental protocols, offering valuable insights for

preclinical and clinical research design. The primary conclusion from available head-to-head

research indicates that while the overall 24-hour metabolic effect of Insulin glargine remains

consistent regardless of injection time, the temporal distribution of its activity differs

significantly.[1][2][3] This variation is not attributed to a change in the insulin's pharmacokinetic

(PK) profile but rather to the body's natural circadian rhythms in insulin sensitivity.[1][3][4]

Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic and metabolic parameters from a 24-

hour euglycemic glucose clamp study comparing morning (10:00 AM) and evening (10:00 PM)

administration of Insulin glargine (0.4 units/kg) in subjects with Type 2 Diabetes Mellitus.[1][2]

[3]
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Table 1: Glucose Infusion Rate (GIR) Profile The GIR is the primary measure of insulin's

metabolic activity. A higher GIR indicates a greater glucose-lowering effect.

Parameter
Morning
Administration
(10:00 AM)

Evening
Administration
(10:00 PM)

P-value

GIR AUC 0-12h

(mg/kg x 12h)
593 ± 374 357 ± 244 0.004

GIR AUC 12-24h

(mg/kg x 12h)
403 ± 343 700 ± 396 0.002

GIR AUC 0-24h

(mg/kg x 24h)
995 ± 691 1,058 ± 571 0.503

Data presented as mean ± SD. AUC = Area Under the Curve.

Key Finding: Morning administration results in greater insulin activity in the first 12 hours,

whereas evening administration leads to greater activity in the subsequent 12-to-24-hour

period.[1][3][5] The total 24-hour insulin activity is equivalent between the two dosing times.[1]

[2][3]

Table 2: Metabolic and Hormonal Responses This table outlines the comparative effects on

endogenous glucose production, lipolysis, and key hormone levels.
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Parameter
(AUC 0-24h)

Morning
Administration

Evening
Administration

P-value Interpretation

Plasma

Glucagon

(ng/L/h)

1,120 ± 344 1,533 ± 656 0.027

Greater

suppression with

evening dose.

Free Fatty Acids

(mmol/L/h)
8.9 ± 1.9 7.5 ± 1.6 0.005

Greater

suppression of

lipolysis with

evening dose.

β-OH-butyrate

(mmol/L/h)
17.0 ± 11.9 6.8 ± 4.7 0.005

Greater

suppression of

lipolysis with

evening dose.

Plasma Insulin
No significant

difference

No significant

difference
NS

Pharmacokinetic

s are similar.[1]

[3]

C-peptide
No significant

difference

No significant

difference
NS

Endogenous

insulin secretion

is similarly

suppressed.[1][3]

Data presented as mean ± SD. AUC = Area Under the Curve.

Key Finding: Evening administration demonstrates a more profound suppression of glucagon

and lipolysis over the 24-hour period compared to morning administration.[1][3][6] These

differences in metabolic effects occurred despite similar plasma insulin concentrations,

suggesting the influence of circadian variations in insulin sensitivity.[1][3]

Experimental Protocols
The data cited above were generated using a randomized, crossover euglycemic glucose

clamp study, which is the gold standard for assessing insulin pharmacodynamics.

Study Design:
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Subjects: Ten insulin-treated individuals with Type 2 Diabetes Mellitus.[1][3]

Protocol: Each participant underwent two separate 24-hour euglycemic clamp studies.

Intervention: A single subcutaneous injection of Insulin glargine (0.4 units/kg) was

administered at either 10:00 AM (morning) or 10:00 PM (evening) in a randomized order.[1]

[5]

Euglycemic Clamp Technique:

Pre-infusion: An intravenous insulin infusion was used to achieve and maintain a target

blood glucose level.

Glargine Administration: At time 0, the subcutaneous dose of Insulin glargine was

administered, and the intravenous insulin infusion was gradually withdrawn.[1][4]

Glucose Clamping: Plasma glucose was monitored every 5-10 minutes. A variable-rate

intravenous infusion of 20% dextrose was adjusted to maintain a constant, normal blood

glucose level (euglycemia).

Data Collection: The Glucose Infusion Rate (GIR) required to maintain euglycemia was

recorded continuously for 24 hours. Blood samples were collected at regular intervals to

measure plasma insulin, C-peptide, glucagon, and markers of lipolysis.[1]

Visualizations: Workflow and Signaling
The following diagrams illustrate the experimental workflow and the fundamental insulin

signaling pathway.
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Caption: Experimental workflow for the euglycemic glucose clamp study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15191965?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Insulin Receptor

IRS Proteins

GLUT4 Vesicle

GLUT4 Channel

Fusion

Glucose
Uptake

Insulin Glargine
(Active Metabolites)

Binding & 
Activation

PI3K

Akt/PKB

Promotes Translocation

Metabolic Effects:
- Glycogen Synthesis

- Lipogenesis
- Protein Synthesis

Glucose

Click to download full resolution via product page

Caption: Simplified insulin signaling pathway via PI3K/Akt.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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